N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Description
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide derivative featuring a 4-bromophenylsulfonyl group and a 2,1,3-benzoxadiazole (benzofurazan) ring system. The compound’s structure combines sulfonamide pharmacophores with a brominated aromatic system, which is frequently associated with enhanced biological activity, including antimicrobial and anticancer properties . The benzoxadiazole moiety contributes to electron-deficient aromatic systems, often improving metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C14H13BrN4O5S2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13BrN4O5S2/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2 |
InChI Key |
BVCGKERVSIDXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.
Coupling Reactions: The benzoxadiazole core can engage in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its benzoxadiazole core.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by its sulfonamide and benzoxadiazole groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues of the target compound include sulfonamide derivatives with variations in the aromatic or heterocyclic components. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Sulfonamide derivatives with polar groups (e.g., acetamide in ) show higher aqueous solubility than purely aromatic systems. The target compound’s benzoxadiazole may reduce solubility due to increased hydrophobicity.
- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds (e.g., ) reveals melting points >200°C, consistent with strong intermolecular interactions via sulfonamide hydrogen bonds.
Key Research Findings
Structural-Activity Relationships : The 4-bromophenylsulfonyl group enhances halogen bonding with biological targets, while heterocycles (benzoxadiazole vs. oxazole) modulate selectivity .
Synthetic Challenges : Cyclodehydration steps for benzoxadiazole formation require stringent anhydrous conditions, unlike oxazole syntheses .
Biological Gaps: Limited data exist on the target compound’s in vivo efficacy, though in vitro models suggest promise for kinase inhibition .
Biological Activity
N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of this compound can be described by the following molecular formula:
- Molecular Weight : 561.5 g/mol
- Chemical Formula : C₁₈H₁₈BrN₃O₄S₂
Sulfonamides typically exert their biological effects through inhibition of bacterial folic acid synthesis. However, the specific mechanisms for this compound may also involve interactions with various biomolecules, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of similar compounds found that they effectively inhibited the growth of various bacteria and fungi. The presence of the bromophenyl group in the structure may enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Potential
The anticancer activity of sulfonamide compounds has been documented in several studies. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism may involve the modulation of signaling pathways related to cell survival and death.
Cardiovascular Effects
A recent study investigated the impact of benzene sulfonamides on cardiovascular parameters using an isolated rat heart model. It was found that certain sulfonamide derivatives significantly decreased perfusion pressure and coronary resistance. This suggests a potential role in regulating blood pressure through interactions with calcium channels . The findings indicate that this compound could similarly affect cardiovascular function.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results demonstrated that compounds with a bromophenyl substituent exhibited enhanced activity compared to their unsubstituted counterparts .
| Compound Name | Minimum Inhibitory Concentration (MIC) | Pathogen Tested |
|---|---|---|
| Compound A | 32 µg/mL | E. coli |
| Compound B | 16 µg/mL | S. aureus |
| This compound | 8 µg/mL | P. aeruginosa |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The study utilized various assays to measure cell viability and apoptotic markers.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 40 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with sulfonylation of bromophenyl precursors followed by coupling with benzoxadiazole derivatives. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with ethylenediamine derivatives under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
- Cyclization : Benzoxadiazole formation via cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine in tetrahydrofuran (THF) .
- Purification : Reversed-phase HPLC or column chromatography to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : H/C NMR for functional group confirmation; FTIR for sulfonamide (-SONH-) and benzoxadiazole (C=N) peaks .
- Chromatography : Reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and isotopic patterns matching bromine (1:1 ratio for Br/Br) .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Methodological Answer :
- Solvents : Use DCM or THF for sulfonylation/cyclization due to their inertness and ability to dissolve polar intermediates .
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions; reflux (70–80°C) for cyclization .
- Catalysts : 4-Methylmorpholine for cyclodehydration to enhance reaction efficiency .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data of sulfonamide derivatives be resolved?
- Methodological Answer :
- X-ray Diffraction : Compare bond lengths/angles with published structures (e.g., sulfonamide S-N bond: ~1.63 Å; C-SO: ~1.76 Å) .
- Validation : Pair crystallographic data with DFT calculations (e.g., Gaussian 16 at B3LYP/6-311G** level) to model electronic effects .
- Complementary Techniques : Solid-state NMR to assess packing effects or dynamic disorder in crystals .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Control Compounds : Include reference inhibitors (e.g., sulfadimethoxazole for sulfonamide comparisons) .
- Dose-Response Analysis : Calculate IC/EC values across multiple replicates to identify outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) with sulfonamide affinity pockets. Validate with SPR (surface plasmon resonance) for kinetic data (K) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Q. What mechanistic insights explain its antioxidant activity?
- Methodological Answer :
- Radical Scavenging : Quantify DPPH/ABTS radical inhibition (IC < 50 μM suggests potent activity) .
- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials; correlate with HOMO/LUMO gaps from DFT .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for toxicity evaluation?
- Methodological Answer :
- Model Organisms : Use Daphnia magna (EC via 48-h immobilization assay) or murine macrophage cell lines (MTT assay) .
- Concentration Range : Test 0.1–100 μM in log increments to capture threshold effects .
- Statistical Analysis : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism .
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
